molecular formula C9H9FOS B14072133 1-(2-Fluoro-6-mercaptophenyl)propan-1-one

1-(2-Fluoro-6-mercaptophenyl)propan-1-one

Cat. No.: B14072133
M. Wt: 184.23 g/mol
InChI Key: PGTKOHHWWKUEBV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Halogenation: Introduction of the fluorine atom using reagents like fluorine gas or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Thiol Addition: Introduction of the mercapto group using thiolating agents like thiourea or thiol-containing compounds.

    Ketone Formation: Addition of the propanone group through reactions such as Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidizing the mercapto group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reducing the ketone group.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions involving the fluorine atom.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-mercaptophenyl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Bromo-6-mercaptophenyl)propan-1-one: Similar structure with a bromine atom instead of fluorine.

    1-(2-Iodo-6-mercaptophenyl)propan-1-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

1-(2-Fluoro-6-mercaptophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially valuable in medicinal chemistry.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(2-fluoro-6-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9FOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3

InChI Key

PGTKOHHWWKUEBV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1S)F

Origin of Product

United States

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